2-Cyclohexylcyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTOEUCUCXPIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 2 Cyclohexylcyclopropane 1 Carboxylic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that participates in a variety of well-established chemical reactions. These transformations allow for the conversion of the carboxylic acid into other important functional groups such as esters, amides, and alcohols, as well as activated derivatives like acid halides and anhydrides.
Esterification Reactions: Formation of Alkyl and Aryl Esters
Esterification is a fundamental reaction of carboxylic acids, including 2-cyclohexylcyclopropane-1-carboxylic acid. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. libretexts.orgchemguide.co.ukyoutube.com The general reaction is reversible, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com
A widely used method for this transformation is the Fischer esterification, which typically employs a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com
| Reactant (Alcohol) | Catalyst | Product (Ester) | Reference |
| Methanol | H₂SO₄ | Methyl 2-cyclohexylcyclopropane-1-carboxylate | organic-chemistry.org |
| Ethanol | TsOH | Ethyl 2-cyclohexylcyclopropane-1-carboxylate | chemguide.co.uk |
| Phenol | H₂SO₄ | Phenyl 2-cyclohexylcyclopropane-1-carboxylate | chemguide.co.uk |
The synthesis of various alkyl and aryl esters of cyclopropanecarboxylic acids has been documented, highlighting the versatility of this reaction. researchgate.netgoogle.com For instance, the reaction with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol can be used to prepare specific chiral esters. google.com
Amidation Reactions: Synthesis of Amide Derivatives
Amides are another important class of carboxylic acid derivatives that can be synthesized from this compound. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures to drive off the water formed. libretexts.org This is because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org
To facilitate amide formation under milder conditions, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine. libretexts.orgyoutube.com
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.combritannica.com This two-step process is a common and effective method for amide synthesis.
| Reactant (Amine) | Coupling Agent/Method | Product (Amide) | Reference |
| Ammonia | Heat | 2-Cyclohexylcyclopropane-1-carboxamide | britannica.com |
| Ethylamine | DCC | N-Ethyl-2-cyclohexylcyclopropane-1-carboxamide | nih.govresearchgate.net |
| Aniline | SOCl₂, then aniline | N-Phenyl-2-cyclohexylcyclopropane-1-carboxamide | rsc.orgresearchgate.net |
The synthesis of various amides, including those derived from chiral amines, has been reported in the literature. For example, cyclopropanecarboxylic acid has been reacted with (2-isopropyl-5-methylcyclohexyl)amine to form the corresponding amide. nih.gov
Reduction of the Carboxylic Acid to Alcohol and Other Functional Groups
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. britannica.comlibretexts.orglibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. youtube.com
The reduction of this compound with LiAlH₄ would yield (2-cyclohexylcyclopropyl)methanol.
General Reaction: this compound + LiAlH₄ → (2-Cyclohexylcyclopropyl)methanol britannica.comyoutube.com
The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. youtube.com This is followed by the elimination of a metal aluminate species and subsequent reduction of the intermediate aldehyde. youtube.com
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that can occur under specific conditions. For simple carboxylic acids, this process typically requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation.
For cyclopropanecarboxylic acids, thermal decarboxylation can lead to ring-opening products. d-nb.infoarkat-usa.org For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropanecarboxylic acid has been shown to yield 2-cyclopropyl-4,5-dihydrofuran through a rearrangement mechanism, rather than the expected dicyclopropyl ketone. arkat-usa.orgresearchgate.net This suggests that the decarboxylation of this compound could potentially proceed through pathways involving the cyclopropane (B1198618) ring, especially at elevated temperatures. The mechanism is believed to involve an initial ring opening of the cyclopropyl (B3062369) moiety. arkat-usa.orgresearchgate.net
It has also been noted that palladium-catalyzed reactions of cycloalkyl carboxylic acids can lead to a tandem dehydrogenation-olefination-decarboxylation sequence. d-nb.info
Formation of Acid Halides, Anhydrides, and other Activated Derivatives
To increase the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into more reactive derivatives such as acid halides and anhydrides.
Acid Halides: Acid chlorides are commonly prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize acid bromides. libretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a much better leaving group. libretexts.org
General Reaction with Thionyl Chloride: this compound + SOCl₂ → 2-Cyclohexylcyclopropane-1-carbonyl chloride + SO₂ + HCl libretexts.org
Anhydrides: Carboxylic acid anhydrides can be synthesized by the reaction of a carboxylic acid with an acid chloride. libretexts.org They can also be formed by dehydration reactions of carboxylic acids, often using strong dehydrating agents or by heating. nih.gov Aromatic carboxylic anhydrides have been shown to be versatile reagents for these transformations.
Transformations Involving the Cyclopropane Ring System
The cyclopropane ring in this compound is a strained three-membered ring, which imparts unique reactivity. While the ring is generally stable, it can undergo ring-opening reactions under certain conditions, such as treatment with strong electrophiles, nucleophiles, or through radical pathways. youtube.com
Reactions involving addition to the cyclopropane ring can lead to the cleavage of a carbon-carbon bond and the formation of a propane derivative. youtube.com For example, catalytic hydrogenation with hydrogen gas and a nickel catalyst can open the ring to form a propane derivative. youtube.com Similarly, reaction with hydrobromic acid (HBr) can also result in ring opening. youtube.com
The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of these ring-opening reactions. Nucleophilic attack is often directed to the carbon atom beta to the carbonyl group. youtube.com
It is important to note that the specific conditions required for these transformations can vary, and the presence of the cyclohexyl substituent may also influence the reactivity of the cyclopropane ring.
Ring-Opening Reactions: Electrophilic, Nucleophilic, and Radical Mechanisms
The high ring-strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, proceeding through electrophilic, nucleophilic, or radical pathways.
Electrophilic Ring-Opening: Electrophilic attack on the cyclopropane ring is a common mode of reaction. In the presence of strong acids, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate. organic-chemistry.org For cyclopropanes substituted with an electron-withdrawing group like a carboxylic acid, the bond cleavage is highly directed. nih.gov The reaction of similar substituted cyclopropanes, such as trans-2-phenylcyclopropylamine, with electrophiles results in the cleavage of the distal C2-C3 bond. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing nature of the substituent on C1. A similar outcome is anticipated for this compound, where protonation would favor the formation of a carbocation that is subsequently trapped by a nucleophile.
Nucleophilic Ring-Opening: While less common for simple cyclopropanes, nucleophilic ring-opening can be facilitated in donor-acceptor cyclopropanes. The carboxylic acid group can act as an activating group, particularly when deprotonated. The reaction mechanism often involves the formation of an enolate or a related intermediate, which then undergoes ring cleavage.
Radical Ring-Opening: The cyclopropane ring can undergo cleavage via radical intermediates. beilstein-journals.orgnih.gov These reactions can be initiated by radical addition to the ring or through oxidative processes. For instance, a radical species can add to the cyclopropane ring, forming a cyclopropylcarbinyl radical, which rapidly rearranges to a more stable, ring-opened homoallylic radical. beilstein-journals.orgnih.gov This intermediate can then participate in subsequent cyclization or trapping reactions. beilstein-journals.org Visible-light-induced photocatalysis can also initiate such transformations, proceeding through a radical cation that opens the cyclopropane ring. digitellinc.com
Cyclopropane Ring Functionalization (e.g., Halogenation, Hydroxylation)
Functionalization can also occur while preserving the three-membered ring, often by leveraging the reactivity of the carboxylic acid group.
Halogenation: A prominent reaction for carboxylic acids is decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction. nih.gov In this process, the carboxylic acid is converted to a silver salt, which then reacts with a halogen (e.g., bromine) to form an acyl hypohalite intermediate. This intermediate subsequently decomposes, losing carbon dioxide and generating a radical that is trapped by the halogen. nih.gov Applying this to this compound would yield a 1-halo-2-cyclohexylcyclopropane. More modern methods utilize photocatalysis with copper catalysts to achieve similar transformations under milder conditions, proceeding through an aryl radical intermediate via ligand-to-metal charge transfer (LMCT). princeton.edu
Hydroxylation: Similar to halogenation, decarboxylative hydroxylation can be achieved. Recent advancements have demonstrated that benzoic acids can be converted to phenols via photoinduced LMCT. d-nb.info This strategy involves a radical decarboxylative carbometalation pathway. This suggests a potential route for converting this compound into 1-cyclohexylcyclopropan-1-ol, where the carboxylic acid is replaced by a hydroxyl group under photocatalytic conditions.
Reactions and Substitutions on the Cyclohexyl Moiety
The cyclohexyl ring, while generally less reactive than the cyclopropane moiety, can undergo selective functionalization through C–H activation.
Modern catalytic methods enable the direct functionalization of C(sp³)–H bonds. Palladium-catalyzed reactions, in particular, have been shown to functionalize cyclohexane (B81311) carboxylic acids. chemrxiv.orgnih.gov These transformations can proceed via a tandem dehydrogenation-olefination-decarboxylation-aromatization sequence, effectively converting the 3D cyclohexyl scaffold into a 2D aromatic ring. chemrxiv.org This process involves multiple C-H activation steps.
Furthermore, transannular C–H functionalization allows for site-selective reactions on the cycloalkane ring. nih.govresearchgate.net Using specialized ligands, palladium catalysts can direct the arylation to the γ-methylene C–H bonds of cycloalkane carboxylic acids, overriding the typically more reactive β-C–H bonds. nih.govresearchgate.net This provides a method for introducing substituents at specific positions on the cyclohexyl ring of this compound while the other functional groups remain untouched.
The conformation of the cyclohexyl ring plays a crucial role in directing the stereochemical outcome of its reactions. The bulky 1-carboxycyclopropyl substituent is expected to preferentially occupy an equatorial position to minimize steric strain. This conformational preference exposes the axial C-H bonds more readily to external reagents, potentially leading to stereoselective functionalization.
Moreover, the presence of a cyclopropane ring itself can exert a surprising conformational effect, in some cases favoring an axial orientation for adjacent substituents. chemistryworld.com The stereochemical relationship between the cyclohexyl and carboxyl groups on the cyclopropane ring (cis or trans) will further dictate the facial bias for reactions on both the cyclopropane and cyclohexyl rings, influencing the stereoselectivity of additions and functionalizations. unl.pt For instance, in diastereoselective alkylation reactions of similar cyclic systems, the approach of the electrophile is strictly controlled by the existing stereochemistry, leading to a single diastereomer. rsc.org
Mechanistic Investigations of Key Transformation Pathways
Understanding the mechanisms of these transformations is key to controlling their outcomes.
Ring-Opening Pathways: Electrophilic ring-opening proceeds via a dicationic intermediate when initiated by superacids, leading to cleavage of the bond distal to the activating group. nih.gov Radical ring-opening is characterized by the formation of a cyclopropyl-substituted carbon radical which rapidly opens to a more stable alkyl radical before undergoing further reactions like cyclization or oxidation. beilstein-journals.orgnih.gov
Cyclohexyl C–H Activation: The functionalization of the cyclohexyl ring is believed to occur through a concerted metalation-deprotonation pathway. A palladium catalyst, coordinated to the carboxylate, forms a palladacycle intermediate by activating a specific C–H bond. nih.gov This is followed by oxidative addition of a coupling partner and reductive elimination to furnish the functionalized product.
Decarboxylative Functionalization: These reactions typically proceed through radical intermediates. In the classic Hunsdiecker reaction, a key step is the homolytic cleavage of the O-X bond in an acyl hypohalite. nih.gov In modern photocatalytic versions, the mechanism involves a ligand-to-metal charge transfer (LMCT) from the carboxylate to a copper(II) center upon irradiation, generating a carboxyl radical that rapidly extrudes CO₂. princeton.edud-nb.info The resulting aryl/alkyl radical is then trapped.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
Selectivity is a paramount concern in the reactions of this multifunctional molecule.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. researchgate.net For example, under palladium-catalyzed C–H activation conditions, the cyclohexyl ring can be functionalized while the cyclopropane ring and carboxylic acid (acting as a directing group) remain intact. nih.gov Conversely, treatment with strong acids would likely favor ring-opening of the strained cyclopropane over reactions on the robust cyclohexane ring. digitellinc.com
Regioselectivity: This describes the preference for reaction at one position over another. durgapurgovtcollege.ac.in In electrophilic ring-opening, the reaction is regioselective for the cleavage of the C2-C3 bond, distal to the carboxylic acid. nih.gov In the C–H functionalization of the cyclohexyl ring, specialized ligands can impart high regioselectivity for the γ-position over the sterically and electronically similar β-positions. nih.gov
Stereoselectivity: This is the preferential formation of one stereoisomer over others. study.com The inherent chirality and conformational rigidity of this compound strongly influence stereochemical outcomes. The directing effect of the carboxylic acid and the steric hindrance imposed by the cyclohexyl group can control the facial selectivity of reactions on the cyclopropane ring. unl.pt Similarly, the fixed conformation of the cyclohexyl ring can lead to diastereoselective C–H functionalization. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexylcyclopropane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with multiple chiral centers and conformational flexibility like 2-Cyclohexylcyclopropane-1-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.
The complete assignment of proton (¹H) and carbon (¹³C) signals requires a multi-faceted approach.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (δ 10–12 ppm). Protons on the cyclopropane (B1198618) ring are characteristically shielded and would appear at high field (δ 0.5–2.0 ppm), while the cyclohexyl protons would resonate in the δ 1.0–2.5 ppm range. The ¹³C NMR spectrum would show a signal for the carbonyl carbon around δ 170–180 ppm, with the remaining aliphatic carbons appearing in the upfield region.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying proton-proton (H-H) coupling networks. It would reveal the connectivity within the cyclohexyl ring by showing correlations between adjacent protons (e.g., H1' to H2', H2' to H3', etc.) and, separately, the correlations among the protons on the three-membered cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals from the COSY spectrum. For instance, the proton signal for the methine group at the junction of the two rings would show a correlation to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) H-C correlations. This is arguably the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations would be expected between the cyclopropyl (B3062369) protons and the cyclohexyl C1' carbon, as well as between the cyclopropyl protons and the carboxylic carbon, thus confirming the connectivity of the major structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry, as discussed in section 4.1.3.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | 170 - 180 | H-1, H-2 |
| Cyclopropane C1-H | 1.5 - 2.0 | 25 - 35 | C-2, C-3, COOH, C-1' |
| Cyclopropane C2-H | 1.0 - 1.5 | 20 - 30 | C-1, C-3, COOH, C-1' |
| Cyclopropane C3-H₂ | 0.5 - 1.2 | 10 - 20 | C-1, C-2 |
| Cyclohexyl C1'-H | 1.0 - 1.6 | 40 - 50 | C-2, C-2', C-6' |
| Cyclohexyl C2'-H₂ / C6'-H₂ | 1.6 - 2.0 (ax), 1.1 - 1.4 (eq) | 30 - 40 | - |
| Cyclohexyl C3'-H₂ / C5'-H₂ | 1.5 - 1.9 (ax), 1.0 - 1.3 (eq) | 25 - 30 | - |
| Cyclohexyl C4'-H₂ | 1.4 - 1.8 (ax), 1.0 - 1.3 (eq) | 24 - 28 | - |
The molecule possesses significant conformational flexibility, primarily related to the cyclohexyl ring and the rotation about the bond connecting the two rings. nih.govsikhcom.net The cyclohexyl ring typically exists in a dynamic equilibrium between two chair conformations. The bulky cyclopropylcarboxylic acid substituent would strongly prefer an equatorial position to minimize steric strain.
Dynamic NMR studies, involving recording spectra at various temperatures, can provide insight into these conformational dynamics. At low temperatures (e.g., 153 K), the ring interconversion of the cyclohexane (B81311) moiety can become slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. nih.gov The energy barrier for this ring-flipping process (ΔG‡) can be determined from these experiments. Furthermore, analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles, helping to confirm the dominant chair conformation in solution. acs.org
This compound has three stereocenters, leading to several possible stereoisomers. NMR spectroscopy is a powerful tool for determining both relative and absolute stereochemistry.
Relative Stereochemistry: The relative orientation of the substituents on the cyclopropane ring (cis or trans) can be determined using coupling constants and NOESY experiments. Typically, the cis-vicinal coupling constant (³JHH) in cyclopropanes is larger than the trans-vicinal coupling constant. NOESY experiments would show a cross-peak between the protons at C1 and C2 if they are on the same face of the ring (cis), whereas this correlation would be absent or very weak if they are on opposite faces (trans).
Absolute Stereochemistry: Determining the absolute configuration (R/S) requires the use of chiral auxiliaries. One common approach is the Mosher's method, where the carboxylic acid is converted into diastereomeric esters using a chiral alcohol (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). umn.eduwordpress.com These diastereomers are distinguishable by NMR, and the differences in the chemical shifts (Δδ = δS - δR) of protons near the new chiral center can be systematically analyzed to assign the absolute configuration of the original acid. umn.edu Alternatively, chiral solvating agents can be used, which form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals without the need for covalent modification. bates.edunih.gov
Mass Spectrometry (MS): High-Resolution MS and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula (C₁₀H₁₆O₂). Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments helps to confirm the molecular structure. lew.rocam.ac.uk
For this compound, the electron ionization (EI) mass spectrum would likely exhibit several characteristic fragmentation pathways:
Loss of the Carboxyl Group: Alpha-cleavage can lead to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45), which is a common fragmentation for carboxylic acids. libretexts.orgyoutube.com
McLafferty Rearrangement: A prominent fragmentation pathway for many carbonyl compounds, this involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. wikipedia.org
Ring Cleavages: The molecular ion can undergo cleavage at the bond connecting the cyclohexyl and cyclopropyl rings. Fragmentation of the cyclohexyl ring itself, often through retro-Diels-Alder-type reactions or sequential loss of ethylene (B1197577) units, is also expected.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 168.1150 (M⁺) | [C₁₀H₁₆O₂]⁺• | Molecular Ion |
| 151.1123 | [C₁₀H₁₅O]⁺ | Loss of •OH (M-17) |
| 123.1174 | [C₉H₁₅]⁺ | Loss of •COOH (M-45) |
| 85.0653 | [C₅H₉O]⁺ | Cleavage of bond between rings |
| 83.0861 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 67.0548 | [C₅H₇]⁺ | Fragmentation of cyclohexyl ring |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups and studying conformational isomers. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid group. Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the solid state or in non-polar solvents. This leads to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration appears as a strong, sharp band around 1700-1720 cm⁻¹. Other significant bands include C-O stretching and O-H bending modes in the 1440-1210 cm⁻¹ region, and C-H stretching vibrations for the aliphatic rings just below 3000 cm⁻¹. researchgate.netacs.org
Raman Spectroscopy: Raman spectroscopy is complementary to IR. acs.org While the O-H and C=O stretches are visible, Raman spectra are often more informative for the non-polar bonds of the carbon skeleton. Symmetric vibrations of the cyclohexyl and cyclopropane rings would give rise to characteristic signals, providing a fingerprint of the carbocyclic framework.
Conformational changes can be reflected in the vibrational spectra. For example, the precise frequency of the C=O stretch can be sensitive to the extent of hydrogen bonding and the local environment. nih.gov Two-dimensional IR (2D-IR) spectroscopy can even be used to distinguish between different conformers of the carboxyl group in solution. acs.orgnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H stretch (H-bonded dimer) | 2500 - 3300 | Strong, Broad | Weak |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Strong |
| C=O stretch | 1700 - 1720 | Very Strong | Medium |
| CH₂ scissoring | 1450 - 1470 | Medium | Medium |
| C-O stretch / O-H bend (coupled) | 1210 - 1440 | Medium-Strong | Weak |
| Cyclopropane/Cyclohexane ring modes | 800 - 1200 | Medium-Weak | Medium-Strong |
X-ray Crystallography: Single-Crystal Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.netspringernature.com If a suitable single crystal of this compound can be grown, this technique can provide a definitive structural model.
The analysis yields precise measurements of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. This would confirm the chair conformation of the cyclohexyl ring and the relative orientation of the two rings.
Crucially, for an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration without ambiguity. nih.govnih.gov This is achieved by analyzing the anomalous dispersion effects of the scattered X-rays. The resulting Flack parameter is a value that indicates whether the determined stereochemistry is correct or should be inverted. researchgate.net A value close to zero confirms the assigned absolute configuration, thus providing a definitive answer to the stereochemical questions that can only be inferred by other methods. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Characterization
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical elucidation of chiral molecules. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing unique information about the three-dimensional arrangement of atoms and functional groups. For this compound, which possesses two chiral centers (C1 and C2 of the cyclopropane ring), chiroptical spectroscopy offers a powerful, non-destructive means to determine both its relative and absolute configuration.
The application of CD and ORD to this compound is primarily focused on the electronic transitions associated with the carboxylic acid chromophore. The carboxyl group exhibits a weak n→π* electronic transition at approximately 200-220 nm. While this absorption is weak, its interaction with the chiral environment of the molecule can give rise to a measurable Cotton effect in both CD and ORD spectra. The sign and magnitude of this Cotton effect are exquisitely sensitive to the spatial disposition of the substituents on the cyclopropane ring.
Due to the absence of direct experimental chiroptical data for this compound in publicly available literature, the stereochemical analysis relies on theoretical principles and analogies with structurally related compounds. The interpretation of the CD spectrum is often guided by empirical rules, such as the octant rule for cyclic ketones, which has been adapted for other chromophores. For a carboxylic acid, the sign of the Cotton effect associated with the n→π* transition can be correlated with the absolute configuration of the adjacent chiral center.
Given the complexities of interpreting the chiroptical spectra of molecules with weak chromophores and multiple chiral centers, a definitive stereochemical assignment for this compound would necessitate a combined approach of experimental measurements and theoretical calculations. Time-dependent density functional theory (TD-DFT) has emerged as a powerful tool for calculating the CD spectra of chiral molecules. nih.gov By comparing the theoretically calculated CD spectrum for a specific enantiomer (e.g., (1R, 2R)-2-Cyclohexylcyclopropane-1-carboxylic acid) with the experimentally obtained spectrum, the absolute configuration can be unambiguously determined.
Detailed Research Findings
The following table summarizes the expected chiroptical characteristics for the n→π* transition of the carboxylic acid group in a chiral environment, based on generalized principles.
| Chromophore | Transition | Approximate Wavelength (λ) | Expected Cotton Effect | Stereochemical Correlation |
| Carboxylic Acid (-COOH) | n→π* | 200-220 nm | Weak to moderate | The sign of the Cotton effect is dependent on the absolute configuration of the adjacent chiral centers (C1 and C2). A positive or negative Cotton effect would be predicted for opposite enantiomers. |
This table is based on theoretical expectations and general observations for chiral carboxylic acids. The actual values for this compound would need to be determined experimentally.
The following interactive data table outlines the theoretical contributions of the molecular components to the chiroptical properties of this compound.
| Molecular Component | Type of Contribution | Expected Spectral Region | Influence on Stereochemical Assignment |
| Carboxylic Acid Group | Chromophoric | ~200-220 nm (n→π*) | Primary determinant of the observed Cotton effect for stereochemical correlation. |
| Cyclopropane Ring | Chiral Perturbation | Broad, influences the overall spectral shape | The rigid, chiral scaffold of the cyclopropane ring dictates the spatial orientation of the chromophore and substituents, thereby influencing the sign and magnitude of the Cotton effect. |
| Cyclohexyl Group | Conformational Influence | Not directly chromophoric | The bulky cyclohexyl group will adopt a preferred orientation, which can influence the conformation of the entire molecule and, consequently, the chiroptical properties. |
This table presents a qualitative analysis of the expected contributions to the chiroptical spectra. A quantitative analysis would require experimental data and theoretical calculations.
Based on a comprehensive search of publicly available scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound This compound are not available. Consequently, it is not possible to generate an article with the specific, data-driven content requested for each subsection of the provided outline.
The instructions require a thorough and scientifically accurate article based on detailed research findings, including data tables, for the following sections:
Theoretical and Computational Studies of 2 Cyclohexylcyclopropane 1 Carboxylic Acid
Thermodynamic Parameters and Acidity Constant (pKa) Predictions
Therefore, the request to generate this article cannot be fulfilled at this time due to the absence of the required foundational research data.
Applications of 2 Cyclohexylcyclopropane 1 Carboxylic Acid As a Synthetic Building Block
Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
While specific studies detailing the use of 2-Cyclohexylcyclopropane-1-carboxylic acid as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for informed speculation on its potential applications. Chiral cyclopropane (B1198618) derivatives are well-established as valuable building blocks in the enantioselective synthesis of complex molecules. rsc.orgorganic-chemistry.orgrsc.org The rigid cyclopropane scaffold can effectively control the stereochemical outcome of reactions, making it an attractive moiety for inducing chirality.
In a typical application, a chiral auxiliary, a stereochemically pure compound, is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is removed. Given its defined stereochemistry, an enantiomerically pure form of this compound could theoretically be attached to a substrate to influence the facial selectivity of a subsequent reaction, such as an alkylation or an aldol (B89426) addition. The steric bulk of the cyclohexyl group would be expected to play a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of incoming reagents.
The table below illustrates the general concept of using a chiral auxiliary in asymmetric synthesis, a role that enantiopure this compound could potentially fulfill.
| Step | Description | Generic Example |
| 1. Auxiliary Attachment | The chiral auxiliary is covalently attached to a prochiral substrate. | A prochiral ketone is reacted with a chiral amine to form a chiral imine. |
| 2. Stereoselective Reaction | The substrate-auxiliary adduct undergoes a diastereoselective reaction. | The chiral imine is alkylated, with the chiral auxiliary directing the approach of the electrophile. |
| 3. Auxiliary Cleavage | The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. | The alkylated imine is hydrolyzed to release the chiral ketone and the recycled auxiliary. |
Precursor for the Construction of Chemically Complex Organic Molecules
Cyclopropane-containing molecules are integral to numerous biologically active compounds and natural products. researchgate.net The unique conformational constraints and electronic properties of the cyclopropane ring make it a desirable feature in medicinal chemistry. bohrium.comresearchgate.net Consequently, substituted cyclopropanecarboxylic acids serve as valuable precursors for the synthesis of these complex targets. researchgate.net
While direct examples of natural product synthesis originating from this compound are scarce in the literature, its structure suggests its utility as a versatile starting material. The carboxylic acid functionality provides a handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction to an alcohol or conversion to an amine. These transformations would allow for the incorporation of the cyclohexylcyclopropyl motif into larger, more complex molecular frameworks.
For instance, derivatives of 2-arylcyclopropane-1-carboxylic acids are key building blocks for various drugs. researchgate.net By analogy, this compound could be a precursor for novel pharmaceutical candidates, where the cyclohexyl group could modulate properties such as lipophilicity and binding affinity.
The following table presents examples of complex molecules synthesized from cyclopropane building blocks, highlighting the potential of this compound in this area.
| Precursor | Transformation | Resulting Complex Molecule |
| Substituted Cyclopropanecarboxylic Acid | Multi-step synthesis | Bioactive Natural Product |
| Chiral Cyclopropane Derivative | Coupling Reactions | Pharmaceutical Agent |
| Functionalized Cyclopropane | Ring-opening reactions | Novel Heterocyclic Scaffold |
Integration into Cascade Reactions and Multicomponent Synthesis
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.govresearchgate.netliverpool.ac.uk These reactions are prized for their atom and step economy. Cyclopropane derivatives, due to their inherent ring strain, can participate in ring-opening cascade reactions, leading to the rapid construction of complex molecular architectures. nih.gov
Although specific cascade reactions involving this compound are not well-documented, the reactivity of the cyclopropane ring suggests its potential as a substrate in such transformations. For example, donor-acceptor cyclopropanes can undergo Lewis acid-catalyzed ring-opening and subsequent reaction with a tethered nucleophile to form larger ring systems.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, represent another powerful tool in modern synthesis. researchgate.netontosight.ai The carboxylic acid functionality of this compound makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions. These reactions would allow for the direct incorporation of the cyclohexylcyclopropyl moiety into diverse libraries of complex molecules, which is highly valuable in drug discovery.
Synthesis of Novel Chemical Probes and Ligands for Chemical Studies
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function. The development of novel probes is crucial for advancing our understanding of biological processes and for drug discovery. The unique three-dimensional structure of the cyclohexylcyclopropyl group could be exploited to create probes with high specificity and affinity for their targets.
The carboxylic acid handle of this compound can be readily functionalized to attach reporter groups, such as fluorescent dyes or affinity tags, which are essential components of many chemical probes. Furthermore, the rigid cyclopropane scaffold can be used to control the spatial orientation of pharmacophoric groups, leading to probes with enhanced selectivity.
In the field of catalysis, chiral ligands play a pivotal role in asymmetric transformations. researchgate.net Enantiomerically pure this compound or its derivatives could potentially serve as novel chiral ligands for metal-catalyzed reactions. The combination of the chiral cyclopropane backbone and the coordinating carboxylic acid group could lead to catalysts with unique reactivity and selectivity.
The table below outlines the potential applications of this compound in the synthesis of chemical tools.
| Application | Description | Potential Advantage of the Cyclohexylcyclopropyl Moiety |
| Chemical Probes | Synthesis of molecules to study biological targets. | The rigid scaffold can provide high target specificity. |
| Chiral Ligands | Development of ligands for asymmetric catalysis. | The defined stereochemistry can induce high enantioselectivity in reactions. |
Future Directions and Emerging Research Avenues for 2 Cyclohexylcyclopropane 1 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclopropane-containing molecules is a central theme in modern organic chemistry. Future research concerning 2-Cyclohexylcyclopropane-1-carboxylic acid will increasingly focus on developing synthetic methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Key areas of development include:
Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for constructing C-C bonds under mild conditions. Future methodologies may involve the decarboxylative radical addition of carboxylic acids to chloroalkyl alkenes, providing a sustainable route to functionalized cyclopropanes. nih.govnih.gov This approach avoids harsh reagents and leverages abundant light energy.
Catalytic Systems for Aldehyde Oxidation: The carboxylic acid moiety can be synthesized through green oxidation protocols. For instance, selenium-catalyzed oxidation of the corresponding aldehyde using hydrogen peroxide in water presents an eco-friendly alternative to traditional heavy-metal-based oxidants. mdpi.com Such systems allow for catalyst and solvent recycling, significantly reducing waste.
Mechanochemical Synthesis: The use of ball-milling to enable solvent-free reactions, such as the Simmons-Smith cyclopropanation, is a promising avenue for reducing solvent usage and improving reaction efficiency. researchgate.net
Base-Promoted Michael-Initiated Ring Closure (MIRC): Efficient annulation reactions, such as the base-promoted synthesis of nitrile-substituted cyclopropanes from readily available starting materials, offer a transition-metal-free strategy for constructing the cyclopropane (B1198618) core. rsc.org This methodology could be adapted for the synthesis of this compound precursors.
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies
| Feature | Conventional Methods (e.g., Simmons-Smith) | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Thermal heating | Visible light, mechanical energy |
| Reagents | Stoichiometric organozinc, diiodomethane (B129776) | Catalytic photosensitizers, recyclable catalysts |
| Solvents | Often volatile organic compounds (VOCs) | Water, or solvent-free (ball-milling) |
| Byproducts | Metal salts, halogenated waste | Minimal, often with recyclable components |
| Atom Economy | Moderate | Potentially high, especially in cascade reactions |
Exploration of Undiscovered Reactivity and Transformation Patterns
The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane ring makes it behave similarly to an alkene in certain reactions, offering a rich landscape for chemical transformations. burnschemistry.com Future research will aim to uncover novel reactivity patterns for this compound.
Ring-Opening/Recyclization Cascades: The cyclopropane ring can undergo ring-opening followed by cyclization to form larger, more complex molecular architectures. acs.org For instance, cyclopropyl (B3062369) ketones can be transformed into indenones and fluorenones through cascade reactions, a reactivity pattern that could be explored for derivatives of this compound. acs.org
Transition Metal-Catalyzed Activation: Transition metals can activate the C-C bonds of cyclopropanes, leading to oxidative addition and the formation of metallacyclobutane intermediates. wikipedia.org These intermediates can then participate in a variety of coupling and insertion reactions, providing access to diverse molecular scaffolds.
Radical-Mediated Transformations: The cyclopropane ring is susceptible to ring-opening by adjacent radical species. burnschemistry.com Oxidative annulation reactions involving radical pathways can lead to the formation of new heterocyclic systems, such as dihydrofurans, from cyclopropane precursors. beilstein-journals.org
Electrophilic Reactivity: The presence of the electron-withdrawing carboxylic acid group can render the cyclopropane ring electrophilic, making it susceptible to nucleophilic attack and ring-opening. nih.gov Studying the kinetics and scope of these reactions can provide deeper insights into the compound's inherent reactivity. nih.gov
Advancements in High-Throughput Synthesis and Automation (e.g., Flow Chemistry)
To accelerate the discovery and optimization of reactions involving this compound, researchers are increasingly turning to high-throughput synthesis and automation, particularly flow chemistry.
Flow chemistry offers several advantages over traditional batch synthesis:
Enhanced Safety: Unstable or hazardous intermediates, such as diazo compounds or carbenoids used in cyclopropanation, can be generated and consumed in situ, minimizing risk. acs.orgresearchgate.net
Precise Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. acs.org
Increased Efficiency: Continuous processing can significantly reduce reaction times and facilitate rapid scale-up. For example, Simmons-Smith cyclopropanation has been successfully implemented in a continuous-flow process, achieving rapid and high-yielding synthesis. researchgate.netthieme-connect.com
Automation and Integration: Flow systems can be integrated with automated purification and analysis platforms, enabling high-throughput screening of reaction conditions and substrate scope. researchgate.netoxfordglobal.com This is particularly valuable for optimizing complex multi-step syntheses. Researchers have demonstrated the automation of multi-step flow sequences for the synthesis of complex carboxylic acids. researchgate.net
Table 2: Advantages of Flow Chemistry for Cyclopropane Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Limited by stirring efficiency | Enhanced, especially in multiphasic systems syrris.com |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, in situ generation of intermediates researchgate.net |
| Scalability | Often requires re-optimization | Straightforward by running the system for longer periods |
| Reproducibility | Can be variable | High, due to precise parameter control oxfordglobal.com |
Application of Advanced Machine Learning and AI in Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for reaction discovery and process optimization. researchgate.net For a molecule like this compound, AI and machine learning (ML) can accelerate research in several ways:
Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the likely products of a given set of reactants and conditions. rjptonline.orgresearchgate.net This can save significant experimental effort by identifying promising reaction pathways and avoiding unproductive ones.
Retrosynthesis Planning: AI tools can propose novel synthetic routes to a target molecule by working backward from the product. researchgate.netnih.gov These data-driven approaches can uncover non-intuitive disconnections and suggest more efficient synthetic strategies.
Condition Optimization: AI algorithms can be coupled with automated synthesis platforms to create a closed-loop system for reaction optimization. technologynetworks.com The AI proposes a set of experimental conditions, the automated system performs the reactions, and the results are fed back to the AI to inform the next round of experiments, rapidly converging on the optimal conditions for yield, selectivity, or other desired outcomes. technologynetworks.comreddit.com
Discovery of New Reactions: By analyzing large datasets, ML models can identify hidden patterns in reactivity, potentially leading to the discovery of entirely new chemical transformations. rsc.org
While the direct application of AI to this specific molecule may still be in its infancy, the general tools and methodologies are rapidly advancing and hold immense promise for optimizing its synthesis and exploring its reactivity. patsnap.compatsnap.com
Design and Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Studies
The flexibility of the cyclohexyl group and the rotational freedom around the C-C bonds in this compound can complicate the study of its structure-reactivity relationships. The design and synthesis of conformationally restricted analogues, where the molecule's spatial arrangement is more rigidly defined, is a key strategy to overcome this challenge.
Introducing conformational constraints can:
Elucidate Bioactive Conformations: If the molecule is biologically active, rigid analogues can help identify the specific 3D conformation required for binding to a biological target. nih.govresearchgate.net
Improve Metabolic Stability: Restricting conformational flexibility can sometimes protect a molecule from metabolic degradation, a crucial aspect of drug design. nih.gov
Probe Reaction Mechanisms: By locking the molecule into a specific geometry, chemists can study how its conformation influences its chemical reactivity and the stereochemical outcome of reactions. wiley.com
Strategies for creating such analogues could involve incorporating the cyclohexyl ring into a larger, more rigid polycyclic system (like an adamantane (B196018) or bicyclic framework) or introducing additional ring systems that lock the relative orientation of the substituents on the cyclopropane ring. nih.gov The synthesis of these complex, highly structured molecules presents a significant synthetic challenge, driving the development of new stereoselective methodologies. researchgate.netnih.gov
Q & A
Q. What are the established synthetic routes for 2-cyclohexylcyclopropane-1-carboxylic acid, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclopropanation strategies. A common approach is the reaction of cyclohexyl-substituted alkenes with carbene precursors (e.g., diazo compounds) under transition metal catalysis (e.g., Rh(II) or Cu(I)) to form the cyclopropane ring. Subsequent carboxylation via CO₂ insertion or oxidation of a methyl group may introduce the carboxylic acid moiety . For stereochemical control, chiral catalysts or enantioselective conditions are recommended, though limited data exist for this specific compound . Reaction optimization should prioritize temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm cyclopropane ring integrity (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and carboxylate group (δ ~170 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHO) and detect fragmentation patterns indicative of cyclohexyl or cyclopropane cleavage .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ ~210 nm) or GC-MS for purity assessment, noting retention times against standards .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via certified hazardous waste services .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and consult a physician; provide SDS to medical personnel .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence the reactivity and stability of this compound?
Q. What strategies mitigate data contradictions in reported biological activity profiles of cyclopropane-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. To resolve:
- Reproducibility Checks : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .
- Structural Confirmation : Re-characterize compounds post-assay to confirm integrity, especially for hydrolytically labile esters .
Q. How can computational modeling guide the design of this compound derivatives for drug discovery?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites suited for cyclohexyl groups) .
- DFT Calculations : Analyze cyclopropane ring strain energy (typically ~27 kcal/mol) and its impact on reaction pathways .
- ADMET Prediction : Tools like SwissADME can forecast solubility (LogP ~2.5) and metabolic stability, informing synthetic modifications .
Q. What experimental evidence exists for the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC for degradation (e.g., ring-opening to cyclohexene derivatives) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify exothermic decomposition events. Cyclopropane derivatives often degrade above 150°C .
- Light Sensitivity : Store samples in amber vials; UV-vis spectroscopy can detect photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
